2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione
Description
2-[(Z)-Benzylideneamino]-1H-isoquinoline-3,4-dione is a heterocyclic compound featuring an isoquinoline-3,4-dione core substituted at position 2 with a (Z)-configured benzylideneamino group. This compound belongs to the class of Schiff base derivatives, which are known for their diverse biological and electronic properties. The isoquinoline-3,4-dione moiety contributes to its planar aromatic structure, while the benzylideneamino group introduces steric and electronic modulation, influencing its reactivity and intermolecular interactions.
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2/b17-10- |
InChI Key |
RONSNDPKNPLSHD-YVLHZVERSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)C(=O)N1/N=C\C3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione typically involves the condensation of an appropriate benzaldehyde derivative with an isoquinoline-3,4-dione derivative under specific reaction conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-Benzylideneamino]-1H-isoquinoline-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The benzylideneamino group can participate in substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(Z)-Benzylideneamino]-1H-isoquinoline-3,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and antimicrobial therapy.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of 2-[(Z)-Benzylideneamino]-1H-Isoquinoline-3,4-dione and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | λmax (UV-Vis, nm) | Biological Activity (IC50, μM) |
|---|---|---|---|---|---|
| 2-[(Z)-Benzylideneamino]-1H-isoquinoline-3,4-dione | C16H10N2O2 | 268.27 | Isoquinoline-dione, Schiff base | ~320–350 (hypothesized) | Not reported |
| 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione | C20H21N3O3S | 391.47 | Thiazolidine-dione, pyridine | 260–280 | Antidiabetic (PPAR-γ agonist: ~0.5) |
| 1H-Isoquinoline-3,4-dione (unsubstituted) | C9H5NO2 | 159.14 | Isoquinoline-dione | ~290–310 | Moderate antimicrobial activity |
Key Observations :
- The benzylideneamino substituent in the target compound likely enhances π-conjugation compared to the unsubstituted isoquinoline-3,4-dione, shifting UV-Vis absorption to longer wavelengths .
- Thiazolidine-2,4-dione derivatives (e.g., the analogue in Table 1) exhibit distinct biological roles (e.g., antidiabetic activity) due to their sulfur-containing ring and pyridine/ethoxy substituents, whereas the target compound’s Schiff base group may favor metal coordination or optoelectronic applications .
Spectroscopic and Computational Analysis
Quantum chemical studies on related compounds, such as 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione, reveal that substituents significantly alter frontier molecular orbitals (HOMO-LUMO gaps) and vibrational modes. For example:
- FT-IR Peaks: Thiazolidine-dione derivatives show strong C=O stretches at ~1750 cm<sup>−1</sup>, whereas isoquinoline-diones typically exhibit C=O stretches near 1680–1700 cm<sup>−1</sup> due to reduced electron withdrawal .
- NMR Shifts: The benzylideneamino group in the target compound would likely deshield aromatic protons, causing downfield shifts in <sup>1</sup>H NMR (e.g., ~8.5–9.0 ppm for imine protons) compared to unsubstituted analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
